molecular formula C18H20Cl2N4OS B12163291 C18H20Cl2N4OS

C18H20Cl2N4OS

Cat. No.: B12163291
M. Wt: 411.3 g/mol
InChI Key: BZIYPNFHRGHDHQ-UHFFFAOYSA-N
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Description

    5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol:

  • Its chemical structure includes a thiazole-triazole ring system, a dichlorophenyl group, and a piperidine moiety.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one common approach involves the condensation of appropriate starting materials.

      Reaction Conditions: The compound can be synthesized under mild conditions using suitable reagents.

      Industrial Production: Industrial-scale production methods typically involve efficient and scalable processes to yield high-quality material.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions but may include derivatives or modified forms of the compound.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).

      Medicine: Explored for pharmacological properties (e.g., antiviral, antibacterial, or anticancer effects).

      Industry: May find applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Molecular Targets: These could include receptors, enzymes, or cellular components.

      Pathways: It may modulate signaling pathways or metabolic processes.

  • Comparison with Similar Compounds

    Remember that this compound’s potential applications and mechanisms are areas of ongoing research, and further studies are needed to fully understand its properties

    Properties

    Molecular Formula

    C18H20Cl2N4OS

    Molecular Weight

    411.3 g/mol

    IUPAC Name

    N-[2-(4-chlorophenyl)sulfanylethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

    InChI

    InChI=1S/C18H20Cl2N4OS/c19-14-3-5-15(6-4-14)26-11-9-21-18(25)13-2-1-10-24(12-13)17-8-7-16(20)22-23-17/h3-8,13H,1-2,9-12H2,(H,21,25)

    InChI Key

    BZIYPNFHRGHDHQ-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCSC3=CC=C(C=C3)Cl

    Origin of Product

    United States

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